N-isopropyl-2-(isopropylamino)-4-methyl-5-pyrimidinecarboxamide
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Overview
Description
“N-isopropyl-2-propanimine” is a compound with the molecular formula C6H13N . It’s an organic compound that’s used in various chemical reactions .
Synthesis Analysis
“N-isopropyl-2-propanimine” can be formed via the reaction of acetone with isopropylamine . This reaction requires an acid catalyst and is an equilibrium as the water and imine react to form the starting materials .
Molecular Structure Analysis
The molecular structure of “N-isopropyl-2-propanimine” consists of carbon ©, hydrogen (H), and nitrogen (N) atoms . The average mass of this compound is 99.174 Da, and its mono-isotopic mass is 99.104797 Da .
Chemical Reactions Analysis
“N-isopropyl-2-propanimine” exhibits reactions typical of other simple alkyl amines, such as protonation, alkylation, acylation, and condensation with carbonyls .
Physical and Chemical Properties Analysis
“N-isopropyl-2-propanimine” is a hygroscopic colorless liquid with an ammonia-like odor . It is miscible with water and flammable . The compound has a density of 688 mg/mL .
Scientific Research Applications
Histone Deacetylase Inhibition
Discovery of MGCD0103 for Cancer Therapy A compound, MGCD0103, shows promise as an anticancer drug due to its selective inhibition of histone deacetylases 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis. Its oral bioavailability and significant antitumor activity underscore its therapeutic potential (Zhou et al., 2008).
Thermoresponsive Polymers
Controlled Polymerization of NIPAM N-isopropylacrylamide (NIPAM) undergoes controlled RAFT polymerization, leading to thermoresponsive polymers widely investigated for drug delivery applications. This research highlights the importance of choosing appropriate chain transfer agents and initiating species for successful polymerization (Convertine et al., 2004).
Cell Detachment and Bioengineering
Applications of pNIPAM in Bioengineering Poly(N-isopropyl acrylamide) (pNIPAM) serves as a substrate for the nondestructive release of biological cells and proteins, utilized in cell sheet engineering, tissue transplantation, and the study of tumor-like spheroids. This feature article reviews its applications, demonstrating pNIPAM's versatility in bioengineering (Cooperstein & Canavan, 2010).
Radioligands in PET Imaging
Development of mGluR1 Imaging Ligands Novel radioligands designed for imaging the metabotropic glutamate receptor type 1 (mGluR1) in rodent brain exhibit high in vitro binding affinity and specificity. These compounds facilitate the exploration of mGluR1's role in various neurological conditions, advancing neuroimaging research (Fujinaga et al., 2012).
Gene Expression Regulation
Small Molecules Targeting DNA for Gene Expression Control Research demonstrates that synthetic polyamides containing N-methylimidazole and N-methylpyrrole amino acids can target specific DNA sequences, interfering with gene expression. This opens avenues for the development of therapeutic agents capable of precisely regulating gene activity (Gottesfeld et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-N-propan-2-yl-2-(propan-2-ylamino)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-7(2)14-11(17)10-6-13-12(15-8(3)4)16-9(10)5/h6-8H,1-5H3,(H,14,17)(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEDNKXWYWEPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC(C)C)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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